molecular formula C6H4ClIN2O2 B13135192 Methyl 3-chloro-6-iodopyrazine-2-carboxylate

Methyl 3-chloro-6-iodopyrazine-2-carboxylate

Cat. No.: B13135192
M. Wt: 298.46 g/mol
InChI Key: IXUAICVOCBTRJH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Methyl 3-chloro-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 3-chloro-6-iodopyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Methyl 3-chloro-6-iodopyrazine-2-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 3-chloro-6-iodopyrazine-2-carboxylate is a halogenated pyrazine derivative with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both chlorine and iodine substituents, may enhance its biological activity compared to other pyrazine derivatives. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C6H4ClIN2O2
  • Molecular Weight : Approximately 298.47 g/mol
  • Structure : The compound features a pyrazine ring with chlorine at the 3-position and iodine at the 6-position, along with a carboxylate ester group at the 2-position.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds in the pyrazine family have shown significant biological properties, including:

  • Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. The presence of halogens can enhance their lipophilicity, potentially improving their ability to penetrate cellular membranes and interact with biological targets.
  • Anticancer Activity : Similar compounds have been evaluated for their anticancer properties. For instance, halogenated pyrazines have been reported to exhibit cytotoxic effects against various cancer cell lines .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameMolecular FormulaNotable Biological Activity
Methyl 3-amino-6-chloropyrazine-2-carboxylateC6H6ClN3O2Antimicrobial and anticancer activity reported
Methyl 3-bromo-6-chloropyrazine-2-carboxylateC6H4BrClN2O2Exhibits different reactivity; potential for varied biological activity
Methyl 3-fluoro-6-chloropyrazine-2-carboxylateC6H4ClFN2O2Enhanced electronic properties; potential for increased activity
Methyl 3-amino-6-bromopyrazine-2-carboxylateC6H7BrN4O2Combines amino and bromo functionalities; varied activity profile

The mechanisms through which this compound may exert its biological effects are likely related to its ability to interact with specific enzymes or receptors within biological systems. The halogen substituents may facilitate stronger binding interactions through halogen bonding, enhancing the compound's efficacy against certain targets .

Case Studies

  • Antiviral Activity : A study demonstrated that structurally similar compounds exhibited inhibitory effects on viral proteases, which are crucial for viral replication. The IC50 values indicated varying degrees of potency, suggesting that modifications in the molecular structure can significantly impact antiviral efficacy .
  • Cytotoxicity Evaluation : Comparative studies on substituted pyrazines showed that specific structural features correlate with enhanced cytotoxicity against tumor cell lines. The presence of halogens was found to influence lipophilicity and binding affinity, thereby affecting overall biological activity .

Properties

Molecular Formula

C6H4ClIN2O2

Molecular Weight

298.46 g/mol

IUPAC Name

methyl 3-chloro-6-iodopyrazine-2-carboxylate

InChI

InChI=1S/C6H4ClIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3

InChI Key

IXUAICVOCBTRJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1Cl)I

Origin of Product

United States

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